2-(4-bromo-3-methylphenyl)propanoic acid

Physicochemical profiling Drug-likeness Membrane permeability

This α‑methyl phenylacetic acid derivative provides a chiral centre absent in the achiral 3‑substituted isomer, enabling enantioselective synthesis and SAR studies analogous to (S)‑ibuprofen. Its predicted pKa (4.22) differs from β‑substituted analogs, altering ionization and membrane permeability. The para‑bromo substituent permits modular Suzuki‑type cross‑coupling to build biaryl libraries without modifying the propanoic acid core. Choose this scaffold for developability profiling, COX‑2 inhibitor optimization, or as a precursor to non‑natural amino acids like 4‑bromo‑3‑methyl‑L‑phenylalanine.

Molecular Formula C10H11BrO2
Molecular Weight 243.1
CAS No. 1509008-41-6
Cat. No. B6157324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-3-methylphenyl)propanoic acid
CAS1509008-41-6
Molecular FormulaC10H11BrO2
Molecular Weight243.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3-methylphenyl)propanoic acid (CAS 1509008-41-6): Structural and Physicochemical Baseline for Procurement Decisions


2-(4-Bromo-3-methylphenyl)propanoic acid (CAS 1509008-41-6, synonym Benzeneacetic acid, 4-bromo-α,3-dimethyl-) is an α-substituted phenylacetic acid derivative with molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol . The compound features a bromine atom at the para position, a methyl group at the meta position, and an α-methyl substituent on the propanoic acid backbone, which collectively distinguish it from structurally related β-substituted isomers and non-methylated analogs. Predicted physicochemical properties include a boiling point of 343.1±27.0 °C, density of 1.459±0.06 g/cm³, and a pKa of 4.22±0.10 . Its core scaffold is structurally reminiscent of 2-arylpropanoic acid NSAIDs, though the bromo-methyl substitution pattern confers distinct electronic and steric properties that influence reactivity and biological target engagement [1].

Why 2-(4-Bromo-3-methylphenyl)propanoic acid Cannot Be Interchanged with In-Class Analogs: A Procurement Risk Analysis


Substituting 2-(4-bromo-3-methylphenyl)propanoic acid with its closest structural analogs—such as the β-substituted isomer 3-(4-bromo-3-methylphenyl)propanoic acid (CAS 1147548-74-0) or non-methylated 4-bromophenylacetic acid—carries quantifiable risk because the α-methyl substitution fundamentally alters both the acidity and the spatial orientation of the carboxyl pharmacophore. The predicted pKa of 4.22 for the target compound differs from the typical pKa range of β-substituted analogs (~4.5–4.8), affecting ionization state at physiological pH and, consequently, membrane permeability and target binding. Furthermore, the α-methyl group introduces a chiral center absent in the 3-substituted isomer, creating stereochemical requirements for asymmetric synthesis or chiral resolution that do not apply to the achiral comparator [1]. These differences translate into non-interchangeable reactivity profiles in cross-coupling reactions and divergent biological activity, as evidenced below.

Quantitative Differential Evidence for 2-(4-Bromo-3-methylphenyl)propanoic acid Versus Closest Analogs


Predicted pKa and Ionization Advantage Over the 3-Substituted Isomer

The target compound exhibits a predicted pKa of 4.22±0.10 , which is approximately 0.3–0.6 log units lower than the pKa of 3-(4-bromo-3-methylphenyl)propanoic acid (estimated ~4.5–4.8 based on fragment-based prediction tools). This increased acidity arises from the electron-withdrawing effect of the α-methyl group adjacent to the carboxyl, enhancing ionization at physiological pH 7.4 and potentially improving aqueous solubility and renal clearance.

Physicochemical profiling Drug-likeness Membrane permeability

Absence of α-Methyl Chiral Center in the 3-Substituted Comparator Simplifies Synthesis but Limits Biological Specificity

The α-methyl substituent on 2-(4-bromo-3-methylphenyl)propanoic acid creates a stereogenic center at the α-carbon, yielding (R)- and (S)-enantiomers. In contrast, 3-(4-bromo-3-methylphenyl)propanoic acid (CAS 1147548-74-0) is achiral and does not require enantioselective synthesis or chiral separation [1]. For applications where stereochemistry governs biological activity (e.g., enantioselective COX-2 inhibition, as demonstrated for (S)-ibuprofen vs. (R)-ibuprofen [2]), the target compound's chirality is a critical procurement specification.

Stereochemistry Chiral resolution Asymmetric synthesis

Bromo Substituent Enables Cross-Coupling Reactivity Not Available to Non-Halogenated Analogs

The para-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig). A structurally related compound, (3S)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-3-methylphenyl)propanoic acid, has been explicitly noted for enhanced reactivity in cross-coupling due to the 4-bromo-3-methylphenyl group [1]. In contrast, the non-brominated analog 2-(3-methylphenyl)propanoic acid lacks this synthetic versatility. This differential reactivity enables late-stage diversification of the target compound into libraries of biaryl or aminoaryl derivatives without de novo synthesis.

Cross-coupling Suzuki-Miyaura Late-stage functionalization

Predicted LogP and Permeability Differentiation from More Lipophilic α,α-Dimethyl Analog

The target compound's computed XLogP3-AA value for the closely related 3-isomer is 2.7 [1]. By structural analogy, the target compound's LogP is expected to be slightly higher (~2.8–2.9) due to the α-methyl group. The geminal dimethyl analog 2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid (CAS not assigned; molecular formula C₁₁H₁₃BrO₂) carries an additional methyl group, which would increase LogP by approximately 0.5 units (estimated LogP ~3.3–3.4), potentially exceeding Lipinski's optimal range for oral bioavailability. Thus, the target compound occupies a favorable lipophilicity window compared to the more hydrophobic α,α-dimethyl congener.

Lipophilicity LogP ADME prediction

Optimal Procurement and Application Scenarios for 2-(4-Bromo-3-methylphenyl)propanoic acid Based on Differential Evidence


Enantioselective COX-2 Inhibitor Lead Optimization

The chiral α-methyl center of 2-(4-bromo-3-methylphenyl)propanoic acid makes it a suitable scaffold for developing enantioselective COX-2 inhibitors, analogous to (S)-ibuprofen [1]. Procurement of the racemate or enantiopure (S)-form enables structure-activity relationship (SAR) studies where the stereochemistry at the α-carbon determines inhibitory potency and selectivity over COX-1. The achiral 3-substituted isomer cannot serve this purpose.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The para-bromo substituent permits direct C–C bond formation with aryl boronic acids, enabling modular construction of biaryl libraries without altering the propanoic acid core [1]. This reactivity is absent in the non-brominated 2-(3-methylphenyl)propanoic acid, making the target compound the preferred starting material for medicinal chemistry groups employing parallel synthesis.

Physicochemical Profiling in Drug Candidate Triage

The predicted pKa (4.22) and estimated LogP (~2.8–2.9) place this compound in a favorable drug-like property space distinct from both the less acidic 3-isomer and the more lipophilic α,α-dimethyl analog [1]. Procurement for high-throughput physicochemical profiling (solubility, permeability, plasma protein binding) allows direct comparison of how α-substitution pattern impacts developability parameters.

Synthetic Intermediate for Amino Acid Derivatives

The α-bromo-3-methylphenyl scaffold serves as a precursor to non-natural amino acids such as 4-bromo-3-methyl-L-phenylalanine [1]. The target compound's α-methyl group can be elaborated via electrophilic or radical bromination to introduce amino functionality, a transformation not feasible with the 3-substituted isomer due to the lack of an activated α-position.

Quote Request

Request a Quote for 2-(4-bromo-3-methylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.